1H-Pyrazole-3-carboxylic acid, 5-(2-naphthalenyl)-, 2-[[2-[[2-(acetyloxy)benzoyl]oxy]-1-naphthalenyl]methylene]hydrazide
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Overview
Description
1H-Pyrazole-3-carboxylic acid, 5-(2-naphthalenyl)-, 2-[[2-[[2-(acetyloxy)benzoyl]oxy]-1-naphthalenyl]methylene]hydrazide is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-3-carboxylic acid, 5-(2-naphthalenyl)-, 2-[[2-[[2-(acetyloxy)benzoyl]oxy]-1-naphthalenyl]methylene]hydrazide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Substitution with Naphthalenyl Group:
Formation of the Hydrazide Moiety: The hydrazide group is introduced by reacting the pyrazole derivative with hydrazine or its derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole-3-carboxylic acid, 5-(2-naphthalenyl)-, 2-[[2-[[2-(acetyloxy)benzoyl]oxy]-1-naphthalenyl]methylene]hydrazide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1H-Pyrazole-3-carboxylic acid, 5-(2-naphthalenyl)-, 2-[[2-[[2-(acetyloxy)benzoyl]oxy]-1-naphthalenyl]methylene]hydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 5-(2-naphthalenyl)-, 2-[[2-[[2-(acetyloxy)benzoyl]oxy]-1-naphthalenyl]methylene]hydrazide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrazole-3-carboxylic acid
- 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid
- 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester
Uniqueness
1H-Pyrazole-3-carboxylic acid, 5-(2-naphthalenyl)-, 2-[[2-[[2-(acetyloxy)benzoyl]oxy]-1-naphthalenyl]methylene]hydrazide is unique due to its complex structure, which combines a pyrazole ring with naphthalenyl and hydrazide groups. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C34H24N4O5 |
---|---|
Molecular Weight |
568.6 g/mol |
IUPAC Name |
[1-[[(5-naphthalen-2-yl-1H-pyrazole-3-carbonyl)hydrazinylidene]methyl]naphthalen-2-yl] 2-acetyloxybenzoate |
InChI |
InChI=1S/C34H24N4O5/c1-21(39)42-31-13-7-6-12-27(31)34(41)43-32-17-16-23-9-4-5-11-26(23)28(32)20-35-38-33(40)30-19-29(36-37-30)25-15-14-22-8-2-3-10-24(22)18-25/h2-20H,1H3,(H,36,37)(H,38,40) |
InChI Key |
ICQQXCFFGHOVQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C4=NNC(=C4)C5=CC6=CC=CC=C6C=C5 |
Origin of Product |
United States |
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